![molecular formula C8H10N2O4 B110805 2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid CAS No. 953885-34-2](/img/structure/B110805.png)
2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Furan-2-ylmethyl)carbamoyl]amino}acetic acid (2-FMCA) is an organic compound commonly used in scientific research and laboratory experiments. It is a carboxylic acid that belongs to the class of compounds known as furoic acids. 2-FMCA has a wide range of applications in different fields of science, including biochemistry, biotechnology, and pharmacology. It is used as a reagent in various chemical reactions, and its mechanism of action has been studied in detail.
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics , the study of proteomes and their functions. Specifically, it can be used to modify proteins or peptides to study their structure-function relationships. The furan moiety can participate in click chemistry reactions, allowing for site-specific labeling of proteins, which is crucial for understanding protein interactions and dynamics .
Drug Discovery
In drug discovery , this molecule can serve as a building block for the synthesis of potential pharmacologically active compounds. Its structure is amenable to further chemical modifications, which can lead to the development of new drugs with furan rings, known for their therapeutic potential in various diseases .
Material Science
The compound’s ability to form stable covalent bonds with other molecules makes it valuable in material science . It can be used to create novel polymers or co-polymers with unique properties, such as increased thermal stability or biodegradability, which have applications in sustainable materials and nanotechnology .
Bioconjugation Techniques
“2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid” is significant in bioconjugation techniques. It can be used to attach biomolecules to surfaces or other molecules, which is essential in creating biosensors, diagnostic tools, and targeted drug delivery systems .
Agricultural Chemistry
In agricultural chemistry , this compound could be explored for the development of new agrochemicals. Its structure might interact with plant enzymes or growth receptors, leading to the creation of novel herbicides or pesticides that are more effective and environmentally friendly .
Environmental Science
The compound’s reactivity with various organic and inorganic substances makes it a candidate for research in environmental science . It could be used in the detoxification of pollutants or the synthesis of compounds that can capture heavy metals or other toxic substances from the environment .
Analytical Chemistry
In analytical chemistry , this compound can be used as a reagent or a derivative-forming agent for the detection and quantification of other substances. Its unique reactivity profile allows for the development of specific assays and tests .
Chemical Education
Lastly, due to its versatile applications, “2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid” can be used in chemical education to demonstrate various chemical reactions and principles. It can help students understand the practical applications of organic synthesis and compound modifications .
properties
IUPAC Name |
2-(furan-2-ylmethylcarbamoylamino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c11-7(12)5-10-8(13)9-4-6-2-1-3-14-6/h1-3H,4-5H2,(H,11,12)(H2,9,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXYTQHDSGUOCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid | |
CAS RN |
953885-34-2 |
Source


|
| Record name | 2-{[(furan-2-ylmethyl)carbamoyl]amino}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


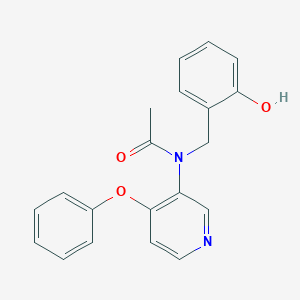

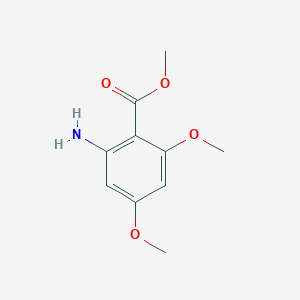
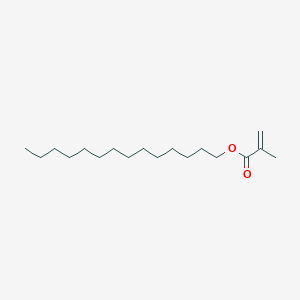
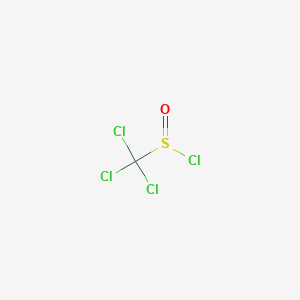


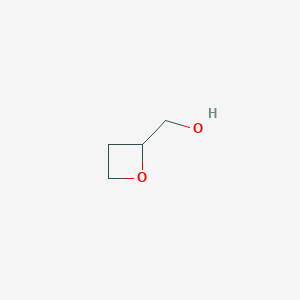




![(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone](/img/structure/B110792.png)